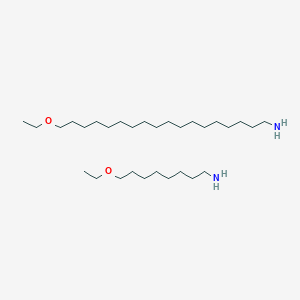

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine: are a class of compounds derived from fatty acids with chain lengths ranging from 8 to 18 carbon atoms, including unsaturated variants. These compounds are ethoxylated, meaning they have been chemically modified by the addition of ethylene oxide groups. This modification enhances their solubility and surfactant properties, making them valuable in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of amides, C8-18 and C18-unsatd., ethoxylated typically involves the reaction of fatty acids or their derivatives with ethylene oxide. The process can be summarized as follows:

Fatty Acid Activation: Fatty acids are first converted into their corresponding acid chlorides or esters.

Amidation: The activated fatty acids react with amines to form amides.

Ethoxylation: The resulting amides are then reacted with ethylene oxide under controlled conditions to introduce ethoxyl groups.

Industrial Production Methods: Industrial production of these compounds often involves continuous processes with precise control over reaction parameters such as temperature, pressure, and the molar ratio of reactants. Catalysts may be used to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine can undergo oxidation reactions, particularly at the unsaturated sites.

Reduction: Reduction reactions can convert unsaturated amides to their saturated counterparts.

Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is typical.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Saturated amides.

Substitution: Amides with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemistry:

Surfactants: Used as non-ionic surfactants in detergents and emulsifiers.

Solubilizing Agents: Enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology and Medicine:

Drug Delivery: Utilized in formulations to improve the bioavailability of drugs.

Biocompatibility: Studied for their biocompatibility in medical applications.

Industry:

Lubricants: Serve as additives in lubricants to improve performance.

Anticorrosive Agents: Used in coatings to prevent corrosion.

Mecanismo De Acción

The mechanism of action of amides, C8-18 and C18-unsatd., ethoxylated is primarily based on their surfactant properties. The ethoxylated groups enhance their ability to reduce surface tension, allowing them to interact with both hydrophobic and hydrophilic substances. This dual affinity makes them effective in emulsifying, solubilizing, and stabilizing various formulations.

Comparación Con Compuestos Similares

- Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)

- Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers

Comparison:

- Solubility: Ethoxylated amides generally have better solubility in water compared to their non-ethoxylated counterparts.

- Surfactant Properties: The presence of ethoxyl groups enhances their surfactant properties, making them more effective in reducing surface tension.

- Applications: While both ethoxylated and non-ethoxylated amides are used in similar applications, the ethoxylated variants are preferred in formulations requiring higher solubility and better emulsifying properties.

Propiedades

Número CAS |

68603-39-4 |

|---|---|

Fórmula molecular |

C30H66N2O2 |

Peso molecular |

486.9 g/mol |

Nombre IUPAC |

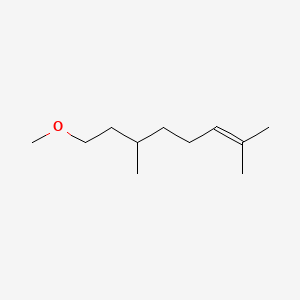

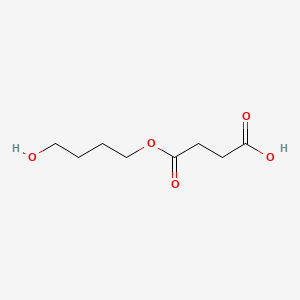

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine |

InChI |

InChI=1S/C20H43NO.C10H23NO/c1-2-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21;1-2-12-10-8-6-4-3-5-7-9-11/h2-21H2,1H3;2-11H2,1H3 |

Clave InChI |

UWHGCDVJHNSENJ-UHFFFAOYSA-N |

SMILES |

CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |

SMILES canónico |

CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |

| 68603-39-4 | |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]azo]-4-methyl-](/img/structure/B1616102.png)